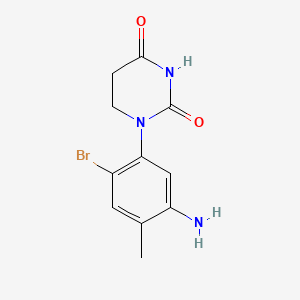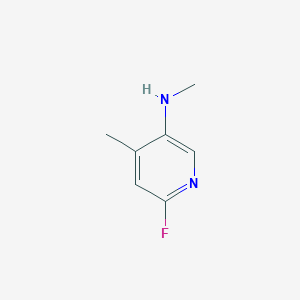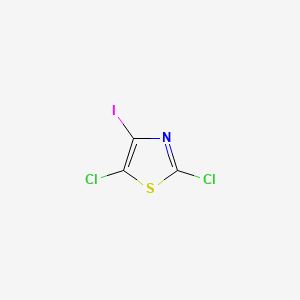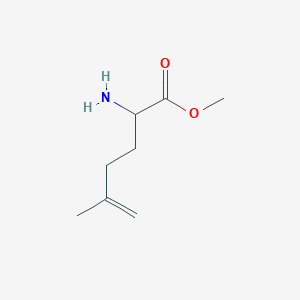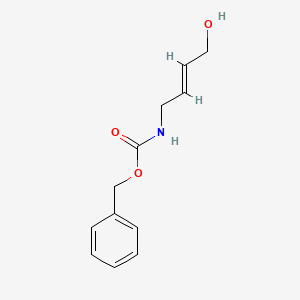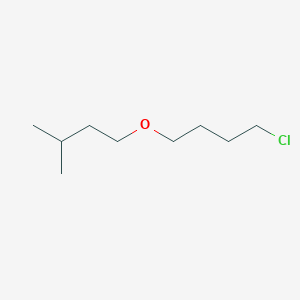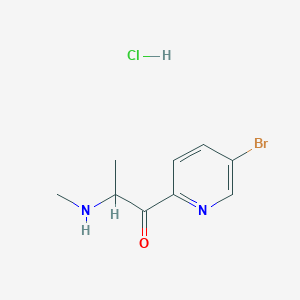
1-(5-Bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Alkylation: The brominated pyridine is then subjected to alkylation with a suitable alkylating agent to introduce the propan-1-one moiety.
Methylamination: The resulting intermediate is treated with methylamine to form the final product.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(5-Bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1-(5-Bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 1-(5-Chloropyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride
- 1-(5-Fluoropyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride
- 1-(5-Iodopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride
Uniqueness
1-(5-Bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties compared to its chloro, fluoro, and iodo analogs.
特性
分子式 |
C9H12BrClN2O |
|---|---|
分子量 |
279.56 g/mol |
IUPAC名 |
1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H11BrN2O.ClH/c1-6(11-2)9(13)8-4-3-7(10)5-12-8;/h3-6,11H,1-2H3;1H |
InChIキー |
JLAATDHWYCNSDF-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=NC=C(C=C1)Br)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)


